![molecular formula C5H4N4 B1296867 1,2,4-Triazolo[4,3-b]pyridazine CAS No. 274-83-9](/img/structure/B1296867.png)
1,2,4-Triazolo[4,3-b]pyridazine
Overview
Description
1,2,4-Triazolo[4,3-b]pyridazine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science This compound is characterized by a fused ring system consisting of a triazole ring and a pyridazine ring
Preparation Methods
The synthesis of 1,2,4-Triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of hydrazine derivatives with dicarbonyl compounds, followed by cyclization to form the triazole ring. Another approach involves the use of ortho esters in the presence of acid catalysts to achieve the desired annulation .
Industrial production methods often employ similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1,2,4-Triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific substituents on the triazole or pyridazine rings.
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Inhibition of c-Met Kinase
One of the primary applications of 1,2,4-triazolo[4,3-b]pyridazine derivatives is their role as inhibitors of c-Met kinase, which is implicated in various cancers. For instance, several studies have synthesized triazolo-pyridazine derivatives and evaluated their inhibitory activity against c-Met kinase:
- Compound 12e was found to exhibit significant cytotoxicity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with IC50 values of 1.06 ± 0.16 µM, 1.23 ± 0.18 µM, and 2.73 ± 0.33 µM respectively. Its inhibitory activity against c-Met kinase was comparable to that of the established drug Foretinib (IC50 = 0.090 µM) .
- Compound 17l also displayed excellent antiproliferative activities across multiple cancer cell lines and demonstrated low hemolytic toxicity, making it a promising candidate for further development .
Modulation of GABA Receptors
Another significant application of this compound derivatives is their potential as modulators of GABA receptors:
- Research has indicated that certain derivatives can act as positive allosteric modulators for nicotinic acetylcholine receptors while simultaneously inhibiting GABA(A) receptors . This dual action suggests potential therapeutic benefits in treating neurological disorders such as anxiety and depression.
Synthesis and Structural Variations
The synthesis of this compound derivatives can be achieved through various methods:
- Cyclization reactions involving hydrazine derivatives and carbonyl compounds are commonly used to create these heterocycles.
- Recent advancements have explored the use of microwave-assisted synthesis to enhance yield and reduce reaction time .
Case Studies and Experimental Data
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
12e | A549 | 1.06 ± 0.16 | Apoptosis induction |
MCF-7 | 1.23 ± 0.18 | G0/G1 phase arrest | |
HeLa | 2.73 ± 0.33 | c-Met inhibition | |
17l | A549 | 0.98 ± 0.08 | Apoptosis induction |
MCF-7 | 1.05 ± 0.17 | Low hemolytic toxicity | |
HeLa | 1.28 ± 0.25 | Dual kinase inhibition |
Mechanism of Action
The mechanism of action of 1,2,4-Triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or
Biological Activity
1,2,4-Triazolo[4,3-b]pyridazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, focusing on its anticancer properties, antimicrobial effects, and other pharmacological applications.
Chemical Structure and Synthesis
This compound is characterized by a unique bicyclic structure that contributes to its biological properties. The synthesis of various derivatives has been explored to enhance its efficacy against different biological targets. For instance, a series of 3,6-diaryl-[1,2,4]triazolo[4,3-b]pyridazines were synthesized and evaluated for their antiproliferative activity against cancer cell lines such as SGC-7901 (gastric adenocarcinoma), A549 (lung adenocarcinoma), and HT-1080 (fibrosarcoma) .
Anticancer Activity
The anticancer potential of this compound derivatives has been extensively studied. Notably:
- Compound 4q , featuring a 3-amino-4-methoxyphenyl moiety, demonstrated potent antiproliferative activity with IC50 values of 0.014 μM against SGC-7901, 0.008 μM against A549, and 0.012 μM against HT-1080 cells. This compound effectively inhibited tubulin polymerization and disrupted microtubule dynamics .
- The mechanism of action involves binding to the colchicine site on microtubules, leading to cell cycle arrest at the G2/M phase .
Table 1: Antiproliferative Activity of Selected Compounds
Compound | Cell Line | IC50 (μM) |
---|---|---|
4q | SGC-7901 | 0.014 |
4q | A549 | 0.008 |
4q | HT-1080 | 0.012 |
CA-4 | SGC-7901 | 0.009 |
CA-4 | A549 | 0.012 |
Antimicrobial Activity
Beyond anticancer properties, some derivatives of this compound exhibit antimicrobial effects:
- Studies have indicated that certain derivatives possess antibacterial and antifungal activities. For example, compounds derived from this scaffold have shown promise as antimicrobial agents against various pathogens .
- The mechanisms underlying these activities may involve interference with microbial cell wall synthesis or disruption of metabolic pathways.
Other Pharmacological Activities
Research has also highlighted additional pharmacological activities associated with this compound derivatives:
- Anxiolytic Effects : Some derivatives act as selective agonists for alpha2-and alpha3-containing GABAA receptors in rodent models .
- CNS Activity : Compounds have demonstrated potential as CNS stimulants and antidepressants due to their ability to modulate neurotransmitter systems .
Case Studies and Research Findings
A recent study aimed at discovering bromodomain inhibitors highlighted the potential of certain triazolo[4,3-b]pyridazine derivatives as hit molecules in drug discovery . The study utilized an AlphaScreen assay to evaluate inhibitory activity against BRD4 bromodomain and identified several promising candidates for further development.
Table 2: Summary of Biological Activities
Activity Type | Description |
---|---|
Anticancer | Potent inhibition of cancer cell proliferation |
Antimicrobial | Effective against bacterial and fungal strains |
Anxiolytic | Modulation of GABAA receptors |
CNS Activity | Potential antidepressant effects |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1,2,4-triazolo[4,3-b]pyridazine derivatives, and what are their limitations?
The synthesis typically involves cyclization reactions using precursors like 6-chloro-3-hydrazinopyridazine. Key methods include:
- Oxidative cyclization with reagents such as iodobenzene diacetate (IBD) in dichloromethane, yielding disubstituted derivatives .
- Multi-step routes involving condensation with aldehydes followed by cyclization (e.g., using Br₂/AcOH or lead tetraacetate) .
Limitations : Harsh reaction conditions, toxic reagents (e.g., Br₂), low yields, and lengthy purification steps. Recent advances focus on one-pot multicomponent reactions to improve efficiency .
Q. How are structural and purity analyses performed for this compound derivatives?
- X-ray crystallography resolves nonplanar tricyclic conformations and steric effects (e.g., twisted pyridazine rings in fluorophenyl-substituted derivatives) .
- NMR spectroscopy (¹H, ¹³C, ³¹P) confirms regioselectivity and substituent positions .
- HPLC (≥98% purity) and mass spectrometry validate molecular weights and purity .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of this compound-based inhibitors?
SAR studies focus on:
- Substituent optimization : E.g., catechol diether moieties enhance PDE4 inhibition (IC₅₀ < 10 nM) .
- Heterocyclic core modifications : Replacing thiadiazine with pyridazine improves selectivity for PDE4 isoforms (PDE4A/B/C/D) over other PDEs .
- Docking studies : Predict binding modes to targets like BRD4 bromodomains or PDE4 catalytic sites .
Example : Derivatives with 4-methoxy-3-(tetrahydrofuran-3-yloxy)phenyl groups showed >100-fold selectivity for PDE4 isoforms .
Q. What methodologies are used to evaluate the biological activity of this compound derivatives?
- AlphaScreen assays identify hits against targets like BRD4 bromodomains (IC₅₀ values in µM range) .
- MTT assays assess cytotoxicity (e.g., low activity against HeLa cells for fluorophenyl-substituted derivatives) .
- Angiogenesis models : HMEC-1 and BAEC cell lines test antiangiogenic potential .
Table 1 : Representative Biological Data
Compound | Target | Assay | Activity (IC₅₀/EC₅₀) | Reference |
---|---|---|---|---|
Compound 5 | BRD4 BD1 | AlphaScreen | 12.3 µM | |
Derivative 18 | PDE4A | PDE panel | 1.8 nM | |
3,6-di-F-phenyl | HeLa cells | MTT | >100 µM |
Q. How do crystallographic studies inform the drug design of this compound derivatives?
X-ray structures reveal:
- Nonplanar cores : Twisted pyridazine rings in bis-triazolopyridazines reduce π-π stacking but enhance steric complementarity with hydrophobic pockets (e.g., BRD4) .
- Halogen interactions : Fluorophenyl substituents form C–F···H bonds, stabilizing target binding .
Q. How can researchers resolve contradictions between structural data and biological activity?
Case Study : Fluorophenyl-substituted derivatives showed low cytotoxicity (MTT assay) despite predicted target affinity.
- Hypothesis : Poor solubility or off-target effects.
- Resolution :
Q. What novel synthetic strategies address the limitations of traditional routes?
- One-pot multicomponent reactions : Reduce steps and improve yields (e.g., IBD-mediated cyclization) .
- Microwave-assisted synthesis : Shorten reaction times for hydrazine intermediates .
- Green chemistry approaches : Replace toxic oxidants (e.g., Br₂) with oxone® or electrochemical methods .
Q. How are computational methods integrated into derivative optimization?
Properties
IUPAC Name |
[1,2,4]triazolo[4,3-b]pyridazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4/c1-2-5-8-6-4-9(5)7-3-1/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRACHDVMKITFAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=CN2N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40341964 | |
Record name | 1,2,4-Triazolo[4,3-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40341964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
274-83-9 | |
Record name | 1,2,4-Triazolo[4,3-b]pyridazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=274-83-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,4-Triazolo[4,3-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40341964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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